The compound "(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with a wide range of applications in medicinal chemistry. Piperidine derivatives are known for their biological activities and are often used as building blocks for pharmaceuticals. The chlorophenyl group attached to the piperidine ring can significantly alter the compound's properties and enhance its activity against various biological targets.
Piperidine derivatives have been explored for their anticancer properties. In one study, a series of compounds including a chlorophenyl piperazine derivative were synthesized and tested for in vitro anticancer activity against the human breast cancer cell line MDA-MB-435. Some of these compounds demonstrated significant anticancer activity, highlighting the potential of chlorophenyl piperidine derivatives in cancer treatment2.
The same series of chlorophenyl piperidine derivatives were also screened for antituberculosis activity. The compounds were tested using Middlebrook 7H-9 broth and the standard strain of M. tuberculosis H37Rv. Several compounds showed significant activity against tuberculosis, suggesting that these derivatives could be promising candidates for the development of new antituberculosis drugs2.
Structural characterization of piperidine derivatives is crucial for understanding their biological activity. X-ray crystallography has been used to determine the crystal and molecular structure of related compounds, which can provide insights into their mechanism of action and optimize their properties for specific applications. For example, the crystal structure of a chlorophenyl piperidine derivative revealed specific dihedral angles between the benzene ring and the piperidine rings, which could influence the compound's interaction with biological targets3 4.
The compound is classified under:
The synthesis of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride typically involves the following steps:
In industrial settings, this synthesis is scaled up using large reactors and continuous flow systems to enhance efficiency. The reaction conditions are optimized for maximum yield and purity, with rigorous quality control measures employed to meet industry standards.
The molecular structure of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride can be described as follows:
(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride participates in various chemical reactions:
The mechanism of action for (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride primarily revolves around its role as an intermediate in synthesizing biologically active compounds. Its structural features allow it to interact with various biological targets:
Research indicates that derivatives of this compound exhibit varying degrees of inhibitory activity against specific targets, suggesting that modifications to its structure can enhance efficacy and selectivity .
The physical and chemical properties of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride include:
These properties make it suitable for various applications in both laboratory and industrial settings .
(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride has several scientific applications:
The compound (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride (CAS 55695-51-7) is a hydrochloride salt featuring a chlorinated aromatic moiety linked to a piperidine ring via a carbonyl group. Its systematic IUPAC name is (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride, reflecting the 4-chlorophenyl ketone attached to the piperidin-4-yl group. The hydrochloride salt forms when the tertiary amine of the piperidine ring protonates, generating a quaternary ammonium center [1] [6].
Common synonyms include 4-(4-Chlorobenzoyl)piperidine hydrochloride, 4-(p-Chlorobenzoyl)piperidine hydrochloride, and (4-Chlorophenyl)-4-piperidinylmethanone hydrochloride [1] [4] [10]. Its molecular formula is C₁₂H₁₅Cl₂NO, with a molecular weight of 260.16 g/mol [1] [7].
Table 1: Chemical Identifiers
| Category | Identifier |
|---|---|
| CAS Registry | 55695-51-7 |
| IUPAC Name | (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride |
| Molecular Formula | C₁₂H₁₅Cl₂NO |
| Molecular Weight | 260.16 g/mol |
| SMILES | ClC1=CC=C(C=C1)C(=O)C1CC[NH2+]CC1.[Cl-] |
| InChI Key | IYGWDOXHCPQXKN-UHFFFAOYSA-N |
Limited crystallographic data is available for this compound. However, its solid-state structure is characterized by an off-white crystalline powder morphology [1] [8]. The hydrochloride salt formation enhances crystalline stability through ionic interactions between the protonated piperidinium nitrogen and the chloride counterion. The para-substituted chlorophenyl group and the carbonyl linker contribute to planar rigidity, while the piperidine ring adopts a chair conformation. This configuration minimizes steric strain and optimizes electronic delocalization across the carbonyl bridge [7] [9].
Key physicochemical properties include:
Table 2: Physicochemical Properties
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 236–239°C | Decomposes |
| Solubility (Water) | High | Room temperature |
| Solubility (Methanol) | High | Room temperature |
| Storage | Inert atmosphere, room temp | Avoid moisture and light |
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)Strong absorption at 1650–1680 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=C aromatic), and 750 cm⁻¹ (C–Cl bend) [1] [4].
Mass Spectrometry (MS)ESI-MS m/z: 224.07 [M–Cl]⁺ (base peak), 260.16 [M+H]⁺ [1] [6].
Table 3: Spectroscopic Signatures
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 7.60–7.40 (d, 2H) | Aromatic protons |
| ¹³C NMR | δ 195.5 | Carbonyl carbon |
| IR | 1650–1680 cm⁻¹ | Ketone C=O stretch |
| MS | m/z 224.07 | [M–Cl]⁺ fragment |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5